molecular formula C14H16N2O2S B2941782 2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide CAS No. 1251618-77-5

2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide

Cat. No. B2941782
CAS RN: 1251618-77-5
M. Wt: 276.35
InChI Key: WNMBHZMLEFCLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is an oxygen atom and the other is a nitrogen atom . The compound also contains a benzamide group, which consists of a benzene ring attached to an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the attachment of the benzamide group . The ethylthio group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the isoxazole ring and the benzamide group. The isoxazole ring would introduce some rigidity into the molecule, while the benzamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the isoxazole ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the heteroatoms . The benzamide group could undergo hydrolysis to form benzoic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. For example, the presence of the isoxazole ring could affect the compound’s reactivity and the benzamide group could affect its solubility .

Scientific Research Applications

Chemistry and Synthesis

  • Synthetic Pathways and Derivatives : The synthesis of benzamide-based compounds, including those related to 2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide, involves various chemical reactions that yield significant pharmacological and material properties. For instance, the synthesis of novel benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity demonstrates the versatility of benzamide derivatives in synthesizing bioactive compounds with potential antiviral activities (Hebishy et al., 2020).

  • Chemical Properties and Reactions : The study of N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators highlights the role of specific functionalities and non-covalent interactions in determining the physical properties of benzamide compounds, such as gelation behavior, which could have implications in material science and drug formulation (Yadav & Ballabh, 2020).

Biological Activity and Pharmacology

  • Antiviral Activities : Benzamide derivatives have been shown to possess significant antiviral activities against various strains, including influenza A virus (H5N1), indicating their potential in designing antiviral agents. The structure-activity relationship of these compounds provides insights into the molecular basis of their antiviral efficacy and could guide the development of new therapeutic agents (Hebishy et al., 2020).

  • Antimicrobial Properties : New acylthiourea derivatives of benzamide compounds have been tested for their antimicrobial activities against a variety of bacterial and fungal strains. These studies reveal that certain benzamide derivatives are active at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Limban et al., 2011).

Material Science and Engineering

  • Supramolecular Gelators : The development of N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators underscores the importance of molecular design in creating materials with specific properties such as gelation. These compounds exhibit stable gelation behavior in certain solvents, which could be exploited in various applications, including drug delivery systems and the creation of soft materials (Yadav & Ballabh, 2020).

Future Directions

Isoxazole derivatives are an active area of research in medicinal chemistry, and new compounds with this structure are continually being synthesized and tested for biological activity . Therefore, “2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide” could potentially be a candidate for future medicinal chemistry research.

Mechanism of Action

properties

IUPAC Name

2-ethylsulfanyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-19-13-7-5-4-6-12(13)14(17)15-9-11-8-10(2)18-16-11/h4-8H,3,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMBHZMLEFCLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((5-methylisoxazol-3-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.